Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester
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Overview
Description
Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester is a complex organic compound with the molecular formula C32H26O5 This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a triphenylene core through an oxopropenyl and butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the oxopropenyl group through an esterification reaction. The final step involves the attachment of the triphenylene core via a butoxy linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures with continuous stirring to ensure complete conversion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism by which Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester exerts its effects involves its interaction with specific molecular targets. The oxopropenyl group can participate in various chemical reactions, while the triphenylene core provides a stable framework for these interactions. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with a single carboxyl group, used widely as a food preservative and in pharmaceuticals.
Triphenylene: A polycyclic aromatic hydrocarbon with applications in organic electronics and materials science.
Oxopropenyl derivatives: Compounds containing the oxopropenyl group, used in various chemical syntheses.
Uniqueness
Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester stands out due to its complex structure, which combines the properties of benzoic acid, triphenylene, and oxopropenyl groups. This unique combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C67H46O15 |
---|---|
Molecular Weight |
1091.1 g/mol |
IUPAC Name |
[1,9,10,11,12-pentabenzoyloxy-3-[4-[(E)-3-oxoprop-1-enoxy]butoxy]triphenylen-2-yl] benzoate |
InChI |
InChI=1S/C67H46O15/c68-38-23-40-75-39-21-22-41-76-52-42-51-49-36-19-20-37-50(49)53-55(54(51)57(78-63(70)44-26-9-2-10-27-44)56(52)77-62(69)43-24-7-1-8-25-43)59(80-65(72)46-30-13-4-14-31-46)61(82-67(74)48-34-17-6-18-35-48)60(81-66(73)47-32-15-5-16-33-47)58(53)79-64(71)45-28-11-3-12-29-45/h1-20,23-38,40,42H,21-22,39,41H2/b40-23+ |
InChI Key |
PHQPYUDWJQNTKZ-ZXTCRCEHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C3C4=CC=CC=C4C5=C(C3=C2OC(=O)C6=CC=CC=C6)C(=C(C(=C5OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OCCCCO/C=C/C=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C3C4=CC=CC=C4C5=C(C3=C2OC(=O)C6=CC=CC=C6)C(=C(C(=C5OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OCCCCOC=CC=O |
Origin of Product |
United States |
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